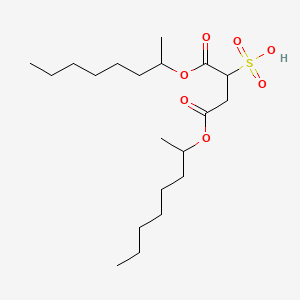
1,4-Diisooctyl sulphosuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diisooctyl sulphosuccinate, also known as dioctyl sodium sulfosuccinate, is a surfactant widely used in various industries. It is known for its excellent wetting, emulsifying, and dispersing properties. This compound is commonly used in pharmaceuticals, cosmetics, food, and industrial applications due to its ability to reduce surface tension and enhance the solubility of other substances .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 1,4-Diisooctyl sulphosuccinate involves an esterification reaction between isooctanol and maleic anhydride, followed by a sulfonation reaction. The process can be summarized as follows :
Esterification Stage: Isooctanol and maleic anhydride undergo an alcoholysis reaction in the presence of a catalyst and a color fixative. The reaction is carried out at 115°C, followed by an increase in temperature to 185-205°C to form diisooctyl maleate.
Sulfonation Stage: Diisooctyl maleate is then subjected to a reflux reaction with sodium hydrogen sulfite and water. The residual isooctanol is removed during the reflux process to obtain dioctyl sodium sulfosuccinate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized to reduce raw material costs and improve the quality of the final product. The use of efficient catalysts and controlled reaction conditions ensures high yield and purity .
化学反応の分析
Types of Reactions
1,4-Diisooctyl sulphosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate derivatives.
Substitution: Various substituted sulfosuccinate esters.
科学的研究の応用
1,4-Diisooctyl sulphosuccinate has numerous applications in scientific research:
作用機序
1,4-Diisooctyl sulphosuccinate exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and solubilization of substances. In biological systems, it increases the water content in stools, making them softer and easier to pass . The compound interacts with the lipid bilayer of cell membranes, enhancing permeability and facilitating the absorption of water .
類似化合物との比較
Similar Compounds
Docusate Sodium: Another name for dioctyl sodium sulfosuccinate, commonly used as a stool softener.
Dioctyl Sulfosuccinate: A similar compound with identical surfactant properties.
Sodium Lauryl Sulfate: A surfactant with similar applications but different chemical structure and properties.
Uniqueness
1,4-Diisooctyl sulphosuccinate is unique due to its dual alkyl chains, which provide superior wetting and emulsifying properties compared to other surfactants. Its ability to form stable emulsions and micelles makes it highly effective in various applications, from pharmaceuticals to industrial processes .
特性
CAS番号 |
29699-21-6 |
|---|---|
分子式 |
C20H38O7S |
分子量 |
422.6 g/mol |
IUPAC名 |
1,4-di(octan-2-yloxy)-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C20H38O7S/c1-5-7-9-11-13-16(3)26-19(21)15-18(28(23,24)25)20(22)27-17(4)14-12-10-8-6-2/h16-18H,5-15H2,1-4H3,(H,23,24,25) |
InChIキー |
DIDMQECWEAWNQA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)OC(=O)CC(C(=O)OC(C)CCCCCC)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)



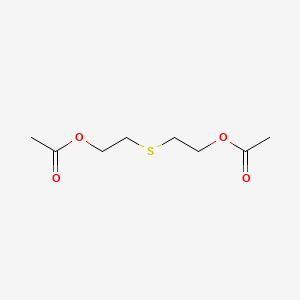




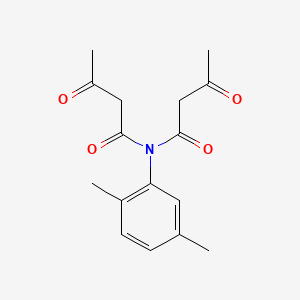
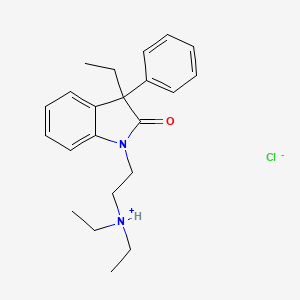
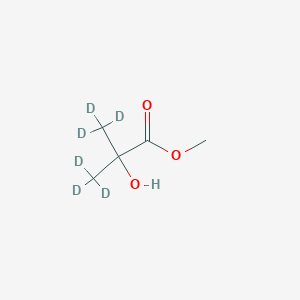
![tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B13744089.png)
